1,3-Dioxolane-2,2,4-tricarboxylic acid, 5-((((1R,2R,4E)-2-(1,3-benzodioxol-5-yl)-5-(2-benzoxazolyl)-1-methyl-4-pentenyl)(2-naphthalenylmethyl)amino)carbonyl)-, (4R,5S)-
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for J-104135 are not widely documented in public literature. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and catalysts. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
J-104135 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
J-104135 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of farnesyltransferase and its effects on protein farnesylation.
Biology: It is used to investigate the role of farnesylated proteins in cellular processes and disease mechanisms.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, where the inhibition of protein farnesylation can disrupt the growth and proliferation of cancer cells.
Industry: It is used in the development of new drugs and therapeutic agents targeting farnesyltransferase.
Mechanism of Action
J-104135 exerts its effects by competitively inhibiting farnesyl pyrophosphate from binding to farnesyltransferase. This inhibition prevents the farnesylation of proteins, particularly the Ras protein, which is essential for its proper function. By blocking the farnesylation of Ras, J-104135 disrupts the signaling pathways involved in cell growth and differentiation, leading to the suppression of tumor growth .
Comparison with Similar Compounds
J-104135 is unique in its ability to specifically inhibit farnesyltransferase in a farnesyl pyrophosphate-competitive manner. Similar compounds include:
MK-0969: Another farnesyltransferase inhibitor with similar properties and applications.
Farnesyltransferase inhibitors: A class of compounds that inhibit the farnesylation of proteins and have potential therapeutic applications in cancer treatment.
J-104135 stands out due to its high specificity and potency in inhibiting farnesyltransferase, making it a valuable tool in scientific research and drug development .
Properties
CAS No. |
191088-19-4 |
---|---|
Molecular Formula |
C38H32N2O12 |
Molecular Weight |
708.7 g/mol |
IUPAC Name |
(4R,5S)-5-[[(E,2R,3R)-3-(1,3-benzodioxol-5-yl)-6-(1,3-benzoxazol-2-yl)hex-5-en-2-yl]-(naphthalen-2-ylmethyl)carbamoyl]-1,3-dioxolane-2,2,4-tricarboxylic acid |
InChI |
InChI=1S/C38H32N2O12/c1-21(26(25-15-16-29-30(18-25)49-20-48-29)9-6-12-31-39-27-10-4-5-11-28(27)50-31)40(19-22-13-14-23-7-2-3-8-24(23)17-22)34(41)32-33(35(42)43)52-38(51-32,36(44)45)37(46)47/h2-8,10-18,21,26,32-33H,9,19-20H2,1H3,(H,42,43)(H,44,45)(H,46,47)/b12-6+/t21-,26+,32+,33-/m1/s1 |
InChI Key |
CXDSZFRIMJUZKT-MRGWGSTCSA-N |
SMILES |
CC(C(CC=CC1=NC2=CC=CC=C2O1)C3=CC4=C(C=C3)OCO4)N(CC5=CC6=CC=CC=C6C=C5)C(=O)C7C(OC(O7)(C(=O)O)C(=O)O)C(=O)O |
Isomeric SMILES |
C[C@H]([C@H](C/C=C/C1=NC2=CC=CC=C2O1)C3=CC4=C(C=C3)OCO4)N(CC5=CC6=CC=CC=C6C=C5)C(=O)[C@@H]7[C@@H](OC(O7)(C(=O)O)C(=O)O)C(=O)O |
Canonical SMILES |
CC(C(CC=CC1=NC2=CC=CC=C2O1)C3=CC4=C(C=C3)OCO4)N(CC5=CC6=CC=CC=C6C=C5)C(=O)C7C(OC(O7)(C(=O)O)C(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
J-104871; UNII-6137X5QNJF; J104871; J 104871; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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